molecular formula C13H16O5 B577516 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid CAS No. 1263282-79-6

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid

Cat. No. B577516
CAS RN: 1263282-79-6
M. Wt: 252.266
InChI Key: GLCNFWQJPDOWAQ-UHFFFAOYSA-N
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Description

The compound “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is a related compound . It’s a boronic acid derivative and is used as a building block in organic synthesis . Another related compound is “(4-{4-[(TERT-BUTOXYCARBONYL)AMINO]-2,2-BIS(ETHOXYCARBONYL)BUTYL}PHENYL)SULFAMIC ACID”, which belongs to the class of organic compounds known as gamma amino acids and derivatives .


Synthesis Analysis

Pinacol boronic esters, such as “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester”, are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is represented by the linear formula: C6H4OCOOC(CH3)3C2BO2(CH3)4 .


Chemical Reactions Analysis

Boronic acids, like “4-(TERT-BUTOXYCARBONYL)PHENYLBORONIC ACID”, can reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .


Physical And Chemical Properties Analysis

“4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” is a solid with a melting point of 107-111 °C .

Safety and Hazards

Safety data for “4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-hydroxy-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(17)9-6-4-8(5-7-9)10(14)11(15)16/h4-7,10,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCNFWQJPDOWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677420
Record name [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid

CAS RN

1263282-79-6
Record name [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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